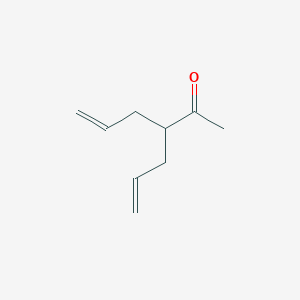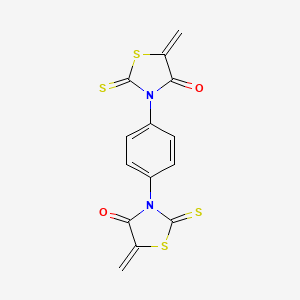
1,4-Phenylenebis(5-methylenerhodanine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Phenylenebis(5-methylenerhodanine) is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two rhodanine moieties connected via a 1,4-phenylene bridge. Rhodanine derivatives are known for their diverse biological activities, making 1,4-Phenylenebis(5-methylenerhodanine) a compound of interest in medicinal chemistry, materials science, and other research areas.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Phenylenebis(5-methylenerhodanine) typically involves the reaction of 1,4-phenylenediamine with rhodanine derivatives under controlled conditions. One common method includes the condensation of 1,4-phenylenediamine with 5-methylenerhodanine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 1,4-Phenylenebis(5-methylenerhodanine) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 1,4-Phenylenebis(5-methylenerhodanine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phenylene and rhodanine moieties can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized rhodanine derivatives, while substitution reactions can produce a variety of substituted phenylene or rhodanine compounds.
科学的研究の応用
1,4-Phenylenebis(5-methylenerhodanine) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown potential therapeutic applications, particularly in targeting specific molecular pathways in diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and metal-organic frameworks, due to its unique chemical properties.
作用機序
The mechanism of action of 1,4-Phenylenebis(5-methylenerhodanine) involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate signaling pathways that induce cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1,4-Phenylenebis(5-methylenerhodanine) can be compared with other rhodanine derivatives and phenylene-bridged compounds:
Similar Compounds: Examples include 1,4-phenylenebis(methylene)selenocyanate and other bis-rhodanine derivatives.
Uniqueness: The unique combination of the phenylene bridge and rhodanine moieties gives 1,4-Phenylenebis(5-methylenerhodanine) distinct chemical and biological properties
特性
CAS番号 |
73855-63-7 |
|---|---|
分子式 |
C14H8N2O2S4 |
分子量 |
364.5 g/mol |
IUPAC名 |
5-methylidene-3-[4-(5-methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H8N2O2S4/c1-7-11(17)15(13(19)21-7)9-3-5-10(6-4-9)16-12(18)8(2)22-14(16)20/h3-6H,1-2H2 |
InChIキー |
WFYHZPIGARCLRV-UHFFFAOYSA-N |
正規SMILES |
C=C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)N3C(=O)C(=C)SC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
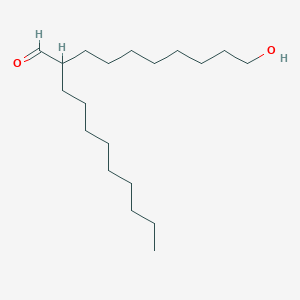
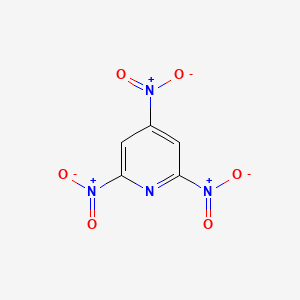
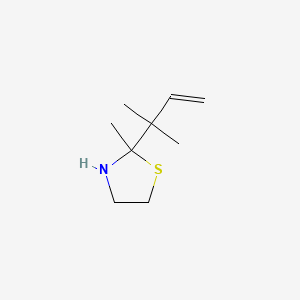

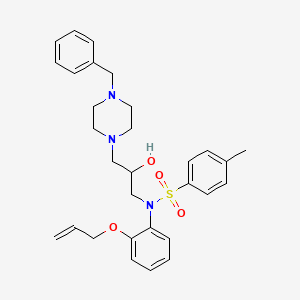

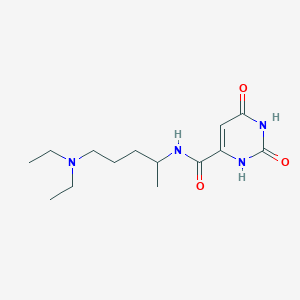
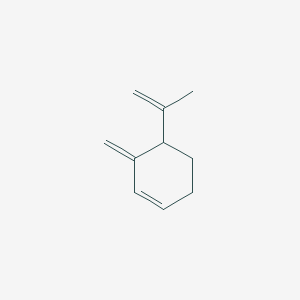
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
